H-D-Phe-AMC hydrochloride
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Description
H-D-Phe-AMC hydrochloride is a compound with the molecular formula C19H18N2O3·HCl and a molecular weight of 358.50 . It falls under the category of D-Amino Acids .
Molecular Structure Analysis
The InChI string for H-D-Phe-AMC hydrochloride isInChI=1S/C19H18N2O3.ClH/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;/h2-9,11,16H,10,20H2,1H3,(H,21,23);1H/t16-;/m1./s1
. The Canonical SMILES string is CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.Cl
.
Mechanism of Action
Target of Action
H-D-Phe-amc hydrochloride primarily targets Trypsin-Like Serine Proteases (TLPs) . TLPs play widespread and diverse roles in a host of physiological and pathological processes including clot dissolution, extracellular matrix remodeling, infection, angiogenesis, wound healing, and tumor invasion/metastasis .
Mode of Action
The compound acts as a substrate for these enzymes . When proteolytic lysis occurs by proteases such as TLPs, the compound liberates AMC (7-amino-4-methylcoumarin) , resulting in increased fluorescence in the enzymatic reaction . This fluorescence can be used to measure the activity of the enzymes.
Biochemical Pathways
The biochemical pathways affected by H-D-Phe-amc hydrochloride are those involving the Trypsin-Like Serine Proteases . These enzymes are involved in a variety of physiological and pathological processes, including the coagulation cascade and the complement system .
Pharmacokinetics
The solubility of the compound in methanol is reported to be 20 mg/ml , which could influence its absorption and distribution in the body.
Result of Action
The primary result of the action of H-D-Phe-amc hydrochloride is the prolongation of tail-flick latency when administered in the dose range of 0.01 – 5 mg/kg . This suggests that the compound has an analgesic effect, as the tail-flick test is a measure of pain response in animals .
properties
IUPAC Name |
(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.ClH/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;/h2-9,11,16H,10,20H2,1H3,(H,21,23);1H/t16-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCLWALSXXXJCV-PKLMIRHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-D-Phe-amc hydrochloride |
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